3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen- and sulfur-containing heterocyclic compound featuring a spirocyclic scaffold. Its structure comprises a diazaspiro[4.4]nonene core substituted with a 3-chlorophenyl group at position 3 and a thione group at position 2. The compound’s synthesis typically involves reacting 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate to form a hydrazinecarbothioamide precursor, followed by cyclization with appropriate reagents (e.g., 2-bromo-1-(4-bromophenyl)ethanone) . Spectroscopic methods (NMR, MS) and molecular modeling (Chem3D Pro) are employed for characterization .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2S/c14-10-5-3-4-9(8-10)11-12(17)16-13(15-11)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURMKZLWWYBIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC(=S)C(=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves a [3+2] cycloaddition reaction. One common method includes the reaction of nitrile imines with arylidenethiohydantoins. Nitrile imines are generated in situ from hydrazonyl chlorides, which then react with the C=C and C=S dipolarophiles in the thiohydantoin moiety to form the desired spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the cycloaddition reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that favor the formation of the spirocyclic product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The thione moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The compound’s thione moiety can interact with various enzymes or receptors, potentially inhibiting their activity. Additionally, the spirocyclic structure may facilitate binding to unique sites on proteins or other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Position : The positional isomerism between 3-chlorophenyl and 4-chlorophenyl analogs (e.g., 899926-60-4) affects electronic distribution. The para-substituted derivative may exhibit stronger dipole interactions due to symmetry, while the meta-substituted compound (target) offers steric advantages in binding pockets .
- Functional Groups : The butoxyphenyl substituent (CAS 1325305-84-7) increases hydrophobicity, which could enhance blood-brain barrier penetration compared to chlorophenyl variants .
Biological Activity
3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a spirocyclic compound notable for its unique structural features, including a thione moiety and a chlorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is , with a molecular weight of approximately 270.78 g/mol. The presence of the thione functional group enhances its reactivity and interaction with biological targets.
The biological activity of 3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is primarily attributed to its interactions with specific enzymes and receptors. The thione group can facilitate binding to various biological targets, potentially leading to inhibition of enzyme activity or receptor modulation.
Antimicrobial Activity
Research indicates that 3-(3-Chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer). The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 15.2 | Induction of apoptosis |
| A549 | 20.5 | Cell cycle arrest |
| HeLa | 18.7 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Effects : A recent study tested the compound against various pathogens and found that it significantly inhibited bacterial growth compared to standard antibiotics, suggesting its potential as an alternative treatment option for resistant strains .
- Anticancer Mechanisms : In another study, researchers investigated the mechanisms underlying the anticancer effects of the compound on MDA-MB-231 cells. They found that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming apoptosis as a primary mode of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
